3,3-Diethyl-1-trimethylsilyl-1-pentyne
CAS No.: 61227-90-5
Cat. No.: VC18676119
Molecular Formula: C12H24Si
Molecular Weight: 196.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61227-90-5 |
|---|---|
| Molecular Formula | C12H24Si |
| Molecular Weight | 196.40 g/mol |
| IUPAC Name | 3,3-diethylpent-1-ynyl(trimethyl)silane |
| Standard InChI | InChI=1S/C12H24Si/c1-7-12(8-2,9-3)10-11-13(4,5)6/h7-9H2,1-6H3 |
| Standard InChI Key | MPQJWIOQPKWKAP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(CC)C#C[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
3,3-Diethyl-1-trimethylsilyl-1-pentyne belongs to the class of silyl-protected alkynes, featuring a linear carbon chain with ethyl branches at the third carbon and a terminal trimethylsilylacetylene group. Its molecular formula is C₁₂H₂₄Si, with a molecular weight of 196.40 g/mol and an exact mass of 196.1648 g/mol. The IUPAC name, 3,3-diethylpent-1-ynyl(trimethyl)silane, reflects its substitution pattern and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 61227-90-5 |
| Molecular Formula | C₁₂H₂₄Si |
| Molecular Weight | 196.40 g/mol |
| Exact Mass | 196.1648 g/mol |
| LogP (Octanol-Water) | Estimated 3.8–4.2 |
| SMILES | CCC(CC)(CC)C#CSi(C)C |
The compound’s hydrophobic nature, inferred from its LogP value, facilitates its use in nonpolar reaction media.
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via silylation of 3,3-diethylpent-1-yne (CAS 919-23-3) using trimethylsilyl chloride in the presence of a base such as triethylamine . This reaction proceeds through a nucleophilic substitution mechanism, where the terminal alkyne attacks the electrophilic silicon center.
Example Synthesis Protocol
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Substrate Preparation: 3,3-Diethylpent-1-yne (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
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Deprotonation: A strong base (e.g., LDA, 12 mmol) is added at -78°C to generate the acetylide ion.
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Silylation: Trimethylsilyl chloride (12 mmol) is introduced, and the mixture is warmed to room temperature.
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Workup: The product is extracted with dichloromethane, washed with brine, and purified via distillation.
Reactivity Profile
The trimethylsilyl group stabilizes the alkyne against polymerization while allowing selective deprotection under mild acidic conditions. Key reactions include:
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Sonogashira Coupling: The alkyne participates in palladium-catalyzed cross-couplings with aryl halides to form conjugated enynes.
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Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) cleaves the silyl group, regenerating the terminal alkyne for further functionalization.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s stability and modularity make it valuable in synthesizing complex molecules. For instance, it has been employed in the stereospecific preparation of tapentadol intermediates, where controlled alkyne additions are critical for establishing stereochemistry .
Polymer Chemistry
As a monomer, 3,3-Diethyl-1-trimethylsilyl-1-pentyne contributes to the development of silicon-containing polymers with enhanced thermal stability and electronic properties. Its alkyne group enables chain-growth polymerization via transition-metal catalysts.
Table 2: Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI | 85–92 | |
| Heck | Pd(OAc)₂, P(o-tolyl)₃ | <10 |
Recent Advances and Future Directions
Recent studies emphasize its role in click chemistry and bioorthogonal labeling. For example, the silyl group’s inertness enables selective alkyne-azide cycloadditions in biological systems without interfering with native functionalities. Future research may explore its application in:
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Metal-Organic Frameworks (MOFs): As a linker for porous materials with tunable porosity.
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Drug Delivery Systems: Functionalized derivatives for targeted therapeutic delivery.
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